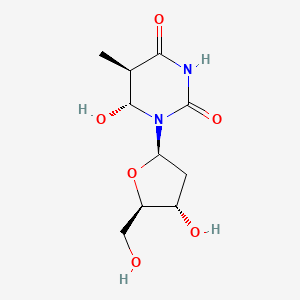
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-6-hydroxythymidine: is a modified nucleoside derived from thymidine. It is characterized by the addition of a hydroxyl group at the 6th position and the reduction of the double bond between the 5th and 6th carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine. One common method includes the use of catalytic hydrogenation, where thymidine is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 5,6-Dihydro-6-hydroxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and chromatographic techniques .
化学反応の分析
Types of Reactions: 5,6-Dihydro-6-hydroxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming 5,6-dihydrothymidine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5,6-Dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine analogs.
科学的研究の応用
Chemistry: 5,6-Dihydro-6-hydroxythymidine is used as a building block in the synthesis of modified oligonucleotides. These modified nucleotides are valuable in studying DNA-protein interactions and the structural properties of nucleic acids .
Biology: In molecular biology, this compound is used to investigate the effects of nucleoside modifications on DNA stability and replication. It serves as a model compound to study the impact of oxidative stress on DNA .
Medicine: 5,6-Dihydro-6-hydroxythymidine has potential therapeutic applications. It is explored as a component in antiviral and anticancer drugs due to its ability to interfere with DNA synthesis and repair mechanisms .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and as a standard in analytical techniques .
作用機序
The mechanism of action of 5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication. The hydroxyl group at the 6th position can form hydrogen bonds with adjacent nucleotides, leading to structural distortions in the DNA helix. This can result in the inhibition of DNA polymerase activity and the induction of DNA damage responses .
類似化合物との比較
5,6-Dihydrothymidine: Lacks the hydroxyl group at the 6th position.
5-Hydroxy-2’-deoxyuridine: Contains a hydroxyl group at the 5th position instead of the 6th.
2’-Deoxy-5-methylcytidine: Similar structure but with a methyl group at the 5th position.
Uniqueness: 5,6-Dihydro-6-hydroxythymidine is unique due to the specific placement of the hydroxyl group and the reduction of the double bond, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and disrupt DNA structure makes it particularly valuable in research and therapeutic applications .
特性
CAS番号 |
58717-00-3 |
|---|---|
分子式 |
C10H16N2O6 |
分子量 |
260.24 g/mol |
IUPAC名 |
(5R,6R)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1 |
InChIキー |
YJLDZGKIGNIAQO-AJDRIWCOSA-N |
異性体SMILES |
C[C@@H]1[C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
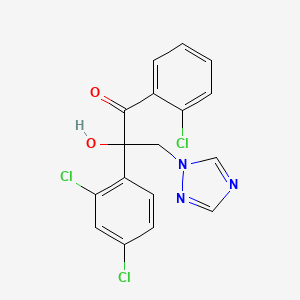
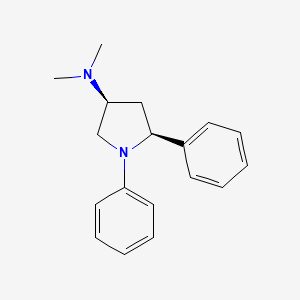
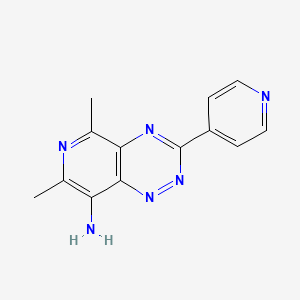

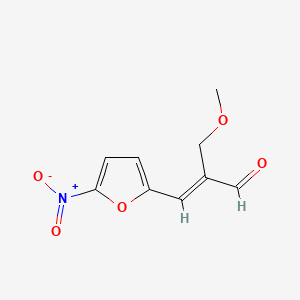
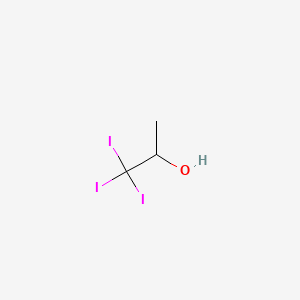
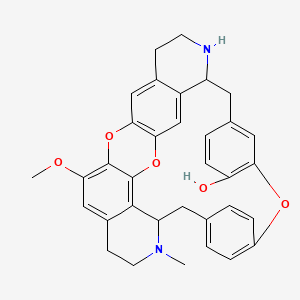
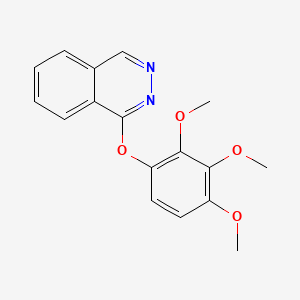
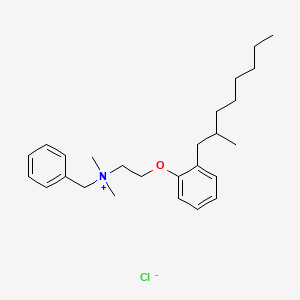
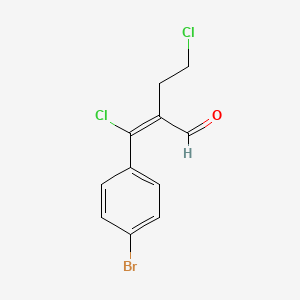
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
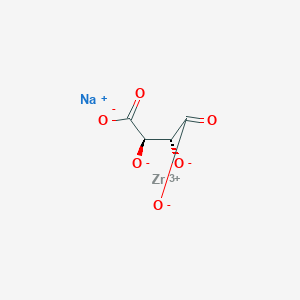
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
